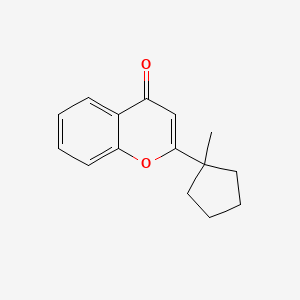![molecular formula C20H12N2O3S2 B14127354 4-oxo-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-4H-chromene-3-carboxamide](/img/structure/B14127354.png)
4-oxo-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-4H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-oxo-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-4H-chromene-3-carboxamide is a complex organic compound that features a unique combination of thiazole and chromene structures. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . Chromenes, on the other hand, are recognized for their antioxidant and anticancer activities . The combination of these two structures in a single molecule makes this compound a compound of significant interest in medicinal chemistry.
Vorbereitungsmethoden
The synthesis of 4-oxo-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-4H-chromene-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of thiochromeno derivatives with appropriate thiazole precursors under controlled conditions . The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
4-oxo-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-4H-chromene-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or amines.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications due to its unique structure and biological activities. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is studied for its potential as an antimicrobial and anticancer agent . In medicine, it is explored for its therapeutic potential in treating various diseases, including infections and cancer . In industry, it may be used in the development of new drugs and chemical products.
Wirkmechanismus
The mechanism of action of 4-oxo-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-4H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole moiety is known to interact with enzymes and proteins, inhibiting their activity and leading to therapeutic effects. The chromene structure contributes to the compound’s antioxidant properties, protecting cells from oxidative damage. Together, these interactions result in the compound’s overall biological activity.
Vergleich Mit ähnlichen Verbindungen
4-oxo-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-4H-chromene-3-carboxamide can be compared with other thiazole and chromene derivatives. Similar compounds include 2,4-disubstituted thiazoles and various chromene derivatives. What sets this compound apart is the combination of both thiazole and chromene structures in a single molecule, which may enhance its biological activities and therapeutic potential.
Eigenschaften
Molekularformel |
C20H12N2O3S2 |
|---|---|
Molekulargewicht |
392.5 g/mol |
IUPAC-Name |
4-oxo-N-(4H-thiochromeno[4,3-d][1,3]thiazol-2-yl)chromene-3-carboxamide |
InChI |
InChI=1S/C20H12N2O3S2/c23-18-11-5-1-3-7-14(11)25-9-13(18)19(24)22-20-21-17-12-6-2-4-8-15(12)26-10-16(17)27-20/h1-9H,10H2,(H,21,22,24) |
InChI-Schlüssel |
JNAQPBQINZFZJN-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C3=CC=CC=C3S1)N=C(S2)NC(=O)C4=COC5=CC=CC=C5C4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


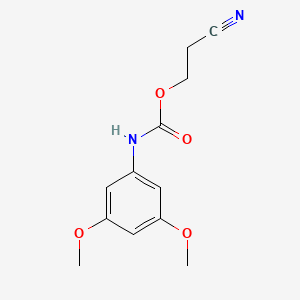
![4-(diethylsulfamoyl)-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B14127289.png)

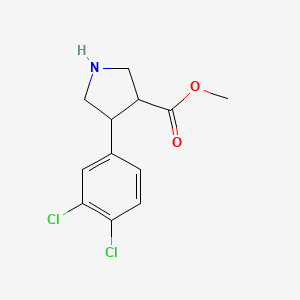
![N-(4-chloro-3-nitrophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B14127313.png)

![methyl 7-[3-hydroxy-2-(3-hydroxy-4,4-dimethyloct-1-enyl)-5-oxocyclopentyl]hept-2-enoate](/img/structure/B14127328.png)
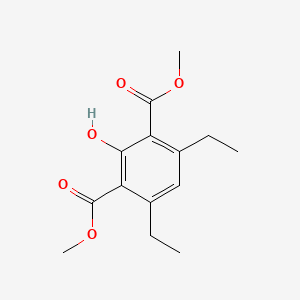


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14127350.png)
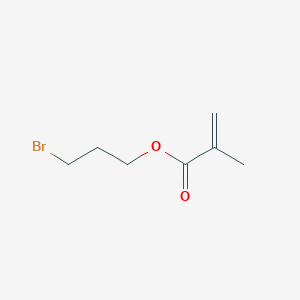
![1,3-Dioxolan-2-one, 4-[(4-ethenylphenoxy)methyl]-](/img/structure/B14127378.png)
